molecular formula C9H11NO5S B120666 Methyl 2-methoxy-5-sulfamoylbenzoate CAS No. 33045-52-2

Methyl 2-methoxy-5-sulfamoylbenzoate

Cat. No. B120666
CAS RN: 33045-52-2
M. Wt: 245.25 g/mol
InChI Key: MKDYDRQLKPGNNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, starting from basic aromatic compounds and proceeding through various functionalization reactions. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid involves starting from nitro-substituted aromatic compounds and includes nitration, reduction, and sulfide formation steps . These methods could potentially be adapted for the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate by incorporating a sulfamoyl functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-methoxy-5-sulfamoylbenzoate has been studied using various spectroscopic techniques. For example, the Schiff base derived from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde has been characterized by elemental analysis, mass spectrometry, infrared spectroscopy, NMR, and crystallography . These techniques could be applied to determine the molecular structure of Methyl 2-methoxy-5-sulfamoylbenzoate, providing information on its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactions of related compounds involve alkylation, oxidation, and cyclization. For instance, the oxidation of a thiazocine derivative leads to the formation of sulfoxides, sulfones, and N-oxides, with the specific product depending on the oxidizing agent used . The methoxide-catalyzed cyclization of methyl 2-acylbenzoates is another example of a chemical reaction that involves the rearrangement of esters to form cyclic diones . These reactions highlight the reactivity of the functional groups present in compounds similar to Methyl 2-methoxy-5-sulfamoylbenzoate and suggest possible transformations it might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid . The electronic properties, such as UV-Visible absorption, could be deduced from the Schiff base compound . Additionally, the presence of methoxy and sulfamoyl groups would influence the acidity, basicity, and hydrogen bonding capability of the compound.

Scientific Research Applications

Photodynamic Therapy

Methyl 2-methoxy-5-sulfamoylbenzoate (Hsba) has been investigated for its potential applications in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin et al. (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which included Hsba, highlighted its effective properties as a photosensitizer. This makes it useful in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis

Hsba plays a role as an intermediate in chemical synthesis. Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, where Hsba can be used in the resynthesis of certain cardiotonic drugs (Lomov, 2019). İlkimen (2019) synthesized novel Cu(II) complexes using Hsba and 2-aminopyridine derivatives, indicating its significance in the development of amorphous metal complexes for various applications (İlkimen, 2019).

Analytical Chemistry

Hsba has been utilized in analytical chemistry methods. Rana and Raj (2015) developed a high-performance liquid chromatography method for analyzing Levosulpiride and 2-methoxy 5-sulfamoylbenzoyl benzoic acid methyl ester in synthetic mixtures (Rana & Raj, 2015). This highlights its role in ensuring the accuracy and precision of analytical techniques.

Safety And Hazards

“Methyl 2-methoxy-5-sulfamoylbenzoate” is harmful if swallowed and causes skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

Different regions exhibit varying performance levels in the “Methyl 2-methoxy-5-sulfamoylbenzoate” market, with some holding more potential for future growth due to factors such as resource availability, government support, and market demand .

properties

IUPAC Name

methyl 2-methoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYDRQLKPGNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057718
Record name Methyl 5-sulfamoyl-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-5-sulfamoylbenzoate

CAS RN

33045-52-2
Record name Methyl 2-methoxy-5-sulfamoylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33045-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-sulfamoyl-o-anisate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-sulfamoyl-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-sulphamoyl-o-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 5-SULFAMOYL-O-ANISATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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